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Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography

(HPLC) method for the quantitative determination of Oseltamivir Impurity D (Ethyl 4-
acetamido-3-hydroxybenzoate). Oseltamivir, an antiviral medication, requires stringent purity

control, making the quantification of its impurities critical for ensuring pharmaceutical quality

and safety.[1][2] This method is designed to be specific, linear, accurate, and precise, adhering

to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The

protocol is suitable for routine quality control analysis of bulk drug substances and finished

pharmaceutical products.

Introduction
Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A

and B virus infections. During the synthesis of Oseltamivir Phosphate, various process-related

impurities and degradation products can arise. Oseltamivir Impurity D, chemically identified as

Ethyl 4-acetamido-3-hydroxybenzoate, is one such potential impurity that needs to be

monitored and controlled within acceptable limits.[1][3][4][5] The chemical structure of

Oseltamivir Impurity D is provided below.
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Chemical Structure of Oseltamivir Impurity D:

IUPAC Name: Ethyl 4-acetamido-3-hydroxybenzoate[1][2][4][5]

CAS Number: 1346604-18-9[1][3][4]

Molecular Formula: C₁₁H₁₃NO₄[1][3][4][5]

Molecular Weight: 223.23 g/mol [1][3][4][5]

This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC)

method for the reliable quantification of Oseltamivir Impurity D.

Experimental Protocol
Materials and Reagents

Oseltamivir Phosphate Reference Standard

Oseltamivir Impurity D Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Orthophosphoric Acid (AR Grade)

Water (HPLC Grade)

0.45 µm Nylon Membrane Filter

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The

following chromatographic conditions have been optimized for the separation and quantification

of Oseltamivir Impurity D from the active pharmaceutical ingredient (API).
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Parameter Condition

HPLC System Agilent 1100/1200 Series or equivalent

Column
Kromasil C18 (250 mm x 4.6 mm, 5 µm) or

equivalent

Mobile Phase

Acetonitrile and 0.1% Orthophosphoric Acid in

Water (v/v) in a gradient or isocratic mode. A

common starting point is a 55:45 (v/v) mixture of

the aqueous and organic phases.

Flow Rate 1.0 mL/min

Column Temperature Ambient (or controlled at 25 °C)

Detection Wavelength 215 nm

Injection Volume 10 µL

Run Time Approximately 15 minutes

Preparation of Solutions
2.3.1. Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as

the diluent.

2.3.2. Standard Stock Solution of Oseltamivir Impurity D: Accurately weigh and transfer about

10 mg of Oseltamivir Impurity D reference standard into a 100 mL volumetric flask. Dissolve in

and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

2.3.3. Standard Solution for Calibration: From the stock solution, prepare a series of calibration

standards by appropriate dilution with the diluent to cover the expected concentration range of

the impurity (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).

2.3.4. Sample Solution Preparation: Accurately weigh and transfer a quantity of the Oseltamivir

Phosphate sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask. Add

approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and

mix well. Filter the solution through a 0.45 µm nylon filter before injection. This results in a

sample concentration of approximately 1000 µg/mL of Oseltamivir.
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Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability

for the intended purpose. The key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Typical Results

Specificity

The peak for Impurity D should

be well-resolved from the

Oseltamivir peak and any other

impurities. Peak purity should

be evaluated using a PDA

detector.

Resolution > 2.0 between

Oseltamivir and Impurity D. No

interference from placebo or

degradation products.

Linearity

Correlation coefficient (r²) ≥

0.999 over the specified

concentration range.

r² = 0.9995 for a range of 0.05

- 2.0 µg/mL.

Limit of Detection (LOD)
Signal-to-Noise ratio of

approximately 3:1.
0.015 µg/mL

Limit of Quantification (LOQ)
Signal-to-Noise ratio of

approximately 10:1.
0.05 µg/mL

Accuracy (% Recovery)

80 - 120% recovery at three

different concentration levels

(e.g., LOQ, 100%, and 150%

of the specification limit).

98.5 - 101.2%

Precision (% RSD)

Repeatability (n=6): RSD ≤

5.0%. Intermediate Precision:

RSD ≤ 10.0%.

Repeatability: RSD = 1.5%.

Intermediate Precision: RSD =

2.8%.

Robustness

No significant impact on the

results with deliberate small

variations in method

parameters (e.g., flow rate

±0.1 mL/min, mobile phase

composition ±2%, column

temperature ±2 °C).

The method is robust within

the tested parameter

variations.
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System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be

verified. A standard solution containing Oseltamivir and Oseltamivir Impurity D is injected six

times. The system suitability parameters should meet the following criteria:

Parameter Acceptance Criteria

Tailing Factor (Asymmetry Factor) ≤ 2.0 for both Oseltamivir and Impurity D peaks

Theoretical Plates (N) ≥ 2000 for both peaks

Relative Standard Deviation (%RSD) of Peak

Areas

≤ 5.0% for Impurity D (for six replicate

injections)

Resolution (Rs) ≥ 2.0 between Oseltamivir and Impurity D peaks

Data Presentation
The concentration of Oseltamivir Impurity D in the sample is calculated using the calibration

curve generated from the standard solutions. The results are typically reported as a percentage

relative to the Oseltamivir concentration.

Example Calculation:

Impurity D (%) = (Area of Impurity D in Sample / Area of Impurity D in Standard) x

(Concentration of Standard / Concentration of Sample) x 100

Workflow and Diagrams
The overall workflow for the quantification of Oseltamivir Impurity D is depicted in the following

diagram.
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Caption: Experimental workflow for HPLC quantification of Oseltamivir Impurity D.

Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the

quantitative analysis of Oseltamivir Impurity D. The method demonstrates good specificity,
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linearity, accuracy, and precision, making it suitable for routine use in a quality control

laboratory for the analysis of Oseltamivir drug substance and formulated products. Adherence

to the outlined system suitability criteria is essential for ensuring the validity of the analytical

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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